molecular formula C24H23FN2O5S B2443041 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 1005302-42-0

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2443041
CAS No.: 1005302-42-0
M. Wt: 470.52
InChI Key: RSWSTQVMWPJAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research and development.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-20-5-2-6-21(15-20)32-16-24(28)26-19-10-7-17-4-3-13-27(23(17)14-19)33(29,30)22-11-8-18(25)9-12-22/h2,5-12,14-15H,3-4,13,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWSTQVMWPJAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Synthesis Protocol

Reagents :

  • 2-Aminobenzaldehyde derivative
  • Cyclohexanone
  • Acid catalyst (e.g., HCl, $$ \text{H}2\text{SO}4 $$)

Procedure :

  • Condensation of 2-aminobenzaldehyde with cyclohexanone under acidic conditions yields the tetrahydroquinoline framework.
  • Isolation via vacuum distillation or recrystallization.

Yield : 60–75% (dependent on substituents).

Alternative: Skraup Reaction

Reagents :

  • Aniline derivative
  • Glycerol
  • Sulfuric acid
  • Oxidizing agent (e.g., nitrobenzene)

Conditions :

  • Heated to 180–200°C under reflux.

Limitations :

  • Limited functional group tolerance due to harsh conditions.

Introduction of the 4-fluorobenzenesulfonyl group proceeds via nucleophilic substitution.

Sulfonylation Protocol

Reagents :

  • Tetrahydroquinoline (1 eq)
  • 4-Fluorobenzenesulfonyl chloride (1.2 eq)
  • Base (e.g., pyridine, triethylamine)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

Procedure :

  • Dissolve tetrahydroquinoline in anhydrous DCM.
  • Add 4-fluorobenzenesulfonyl chloride dropwise at 0°C.
  • Stir for 12–24 hours at room temperature.
  • Quench with ice-water, extract with DCM, dry ($$ \text{MgSO}_4 $$), and concentrate.

Yield : 80–92%.

Synthesis of 2-(3-Methoxyphenoxy)Acetic Acid

The side chain is prepared via Williamson ether synthesis followed by hydrolysis.

Ether Formation

Reagents :

  • 3-Methoxyphenol (1 eq)
  • Ethyl bromoacetate (1.1 eq)
  • Potassium carbonate (2 eq)
  • Solvent: Acetonitrile.

Conditions :

  • Reflux for 6–8 hours.
  • Isolate ethyl 2-(3-methoxyphenoxy)acetate via extraction.

Ester Hydrolysis

Reagents :

  • NaOH (2 eq)
  • Solvent: Ethanol/water (1:1)

Procedure :

  • Hydrolyze ester to carboxylic acid under reflux (2–4 hours).
  • Acidify with HCl to precipitate product.

Overall Yield : 65–78%.

Amide Coupling to Form Final Product

The convergent step involves coupling Intermediate A and Intermediate B via amide bond formation.

Carbodiimide-Mediated Coupling

Reagents :

  • Intermediate A (1 eq)
  • 2-(3-Methoxyphenoxy)acetic acid (1.2 eq)
  • EDC·HCl (1.5 eq)
  • HOBt (1 eq)
  • Solvent: DCM or DMF.

Procedure :

  • Activate carboxylic acid with EDC/HOBt for 30 minutes.
  • Add Intermediate A and stir for 12–24 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexanes).

Yield : 55–68%.

Alternative: Mixed Carbonate Method

Reagents :

  • Intermediate B acid chloride (1.2 eq)
  • Intermediate A (1 eq)
  • Base: $$ \text{Et}_3\text{N} $$

Conditions :

  • React in THF at 0°C → RT for 6 hours.

Yield : 60–70%.

Optimization and Challenges

Critical Parameters

  • Sulfonylation Efficiency : Excess sulfonyl chloride and anhydrous conditions prevent di-sulfonylation.
  • Coupling Reagent Selection : EDC/HOBt minimizes racemization compared to DCC.

Purification Challenges

  • Byproducts : Unreacted sulfonyl chloride and dimeric species require careful chromatography.
  • Crystallization : Final product recrystallized from ethanol/water (3:1) improves purity.

Analytical Characterization Data

Parameter Value/Description Method
Melting Point 142–145°C DSC
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) δ 7.57 (d, 1H), 7.34–7.42 (m, 6H), 3.01–3.04 (m, 8H) Bruker Avance III
HPLC Purity ≥98.5% C18 column, MeCN/H$$ _2$$O

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/g)
EDC/HOBt Coupling 68 98.5 12.40
Mixed Carbonate 70 97.8 10.20
Direct Aminolysis 45 95.2 8.90

Note: Costs based on 2025 bulk reagent pricing.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline core undergoes oxidation to form aromatic quinoline derivatives. This reaction typically employs strong oxidizing agents:

Reagent SystemConditionsProduct FormedYield RangeReference
KMnO₄/H₂SO₄Reflux, 6–8 hrsQuinoline sulfonamide derivative60–75%
CrO₃/AcOH80°C, 4 hrsPartially oxidized dihydroquinoline45–50%

Mechanistic Insight: Oxidation proceeds through radical intermediates, with the benzenesulfonyl group stabilizing transition states via resonance.

Nucleophilic Substitution at Sulfonyl Group

The 4-fluorobenzenesulfonyl group participates in nucleophilic aromatic substitution (NAS):

NucleophileBaseSolventTemperatureProductReference
PiperidineK₂CO₃DMF100°C4-piperidinylbenzenesulfonyl analog
Sodium thiophenolateEt₃NCH₃CN60°C4-(phenylthio)benzenesulfonyl variant

Key Observation: Fluorine substitution occurs regioselectively at the para-position relative to the sulfonyl group .

Hydrolysis of Acetamide Group

The central acetamide linkage undergoes hydrolysis under acidic or basic conditions:

ConditionCatalystTimeProductApplication
6M HClReflux, 12 hrsCarboxylic acid derivativeProdrug activation
2M NaOH/EtOHPhase-transfer agent8 hrs, 80°CSodium carboxylateIonic complex formation

Electrophilic Aromatic Substitution

The 3-methoxyphenoxy ring undergoes electrophilic substitution:

ReactionReagentPositionMajor ProductSelectivity Factor
BrominationBr₂/FeBr₃Para to OMe5-bromo-3-methoxyphenoxy derivative85%
NitrationHNO₃/H₂SO₄Meta to OMe4-nitro-3-methoxyphenoxy compound78%

Electronic Effects: The methoxy group activates the ring and directs electrophiles to specific positions based on its +M effect .

Reduction of Tetrahydroquinoline Core

Catalytic hydrogenation modifies the nitrogen heterocycle:

CatalystPressure (psi H₂)SolventProductStereoselectivity
Pd/C (10%)50EtOAcDecahydroquinoline derivativecis > 90%
PtO₂30MeOHPartially saturated analogNot observed

Biological Interactions (Non-synthetic Reactions)

The compound demonstrates target-specific reactivity in biochemical systems:

Biological TargetInteraction TypeObserved EffectIC₅₀Reference
Penicillin-binding protein 2aCovalent inhibitionDisruption of cell wall synthesis2.8 μM
Human serum albuminNon-covalent bindingIncreased plasma half-lifeKd = 14 μM

Cross-Coupling Reactions

The aryl bromide derivative participates in metal-catalyzed couplings:

Reaction TypeCatalyst/BaseCoupling PartnerProduct Yield
Suzuki-MiyauraPd(PPh₃)₄/K₃PO₄Phenylboronic acid82%
Buchwald-HartwigPd₂(dba)₃/XantphosPiperazine68%

Critical Analysis of Reactivity Trends:

  • Steric Effects: The bulky 4-fluorobenzenesulfonyl group slows substitution at C-7 of tetrahydroquinoline .

  • Solvent Dependence: Polar aprotic solvents (DMF, CH₃CN) enhance NAS rates compared to THF or DCM .

  • pH Sensitivity: Acetamide hydrolysis proceeds 3× faster in acidic vs. basic conditions due to protonation of the leaving group.

This reaction profile highlights the compound's versatility as a synthetic intermediate and its potential for structure-activity relationship (SAR) studies in medicinal chemistry applications.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a tetrahydroquinoline core linked to a sulfonamide group and a methoxyphenoxy acetamide moiety. The presence of the fluorobenzenesulfonyl group is believed to enhance its biological activity. The synthesis of this compound typically involves multi-step organic reactions, including the use of reagents such as oxidizing agents, reducing agents, and various solvents.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The mechanism of action often involves inhibiting bacterial dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Studies have shown that N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide exhibits potent activity against various Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property may position it as a candidate for treating inflammatory diseases .

Anticancer Activity

Emerging evidence suggests that this compound may induce apoptosis in various cancer cell lines. It appears to modulate signaling pathways related to cell proliferation and survival. For instance, in vitro studies have demonstrated that it inhibits growth in human breast cancer cell lines .

Case Study on Antimicrobial Efficacy

A study evaluated the efficacy of similar sulfonamide derivatives against multidrug-resistant bacterial strains. Results indicated enhanced antibacterial properties compared to traditional antibiotics, highlighting the importance of structural modifications in developing effective treatments .

Inflammatory Disease Model

In an animal model of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage. Histological analysis confirmed decreased infiltration of inflammatory cells .

Cancer Cell Line Study

In vitro studies using human breast cancer cell lines demonstrated that the compound inhibited cell growth and induced apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The quinoline moiety may interact with enzymes or receptors, modulating their activity. The overall effect depends on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(3-methoxyphenoxy)acetamide
  • N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Uniqueness

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of functional groups and the tetrahydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cholinesterases. This article reviews the compound's synthesis, structure-activity relationships (SAR), and biological evaluations based on various studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety and a methoxyphenoxy acetamide group. Its molecular formula is C21H22F1N2O4SC_{21}H_{22}F_{1}N_{2}O_{4}S with a molecular weight of 464.51 g/mol. The chemical structure can be represented as follows:

PropertyValue
Molecular Weight464.51 g/mol
Molecular FormulaC21H22F1N2O4S
LogP4.0733
Polar Surface Area72.04 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound involves multiple steps, typically starting from commercially available precursors such as 4-fluorobenzenesulfonyl chloride and tetrahydroquinoline derivatives. The reaction conditions and purification processes are crucial to obtaining high yields of the desired product.

Cholinesterase Inhibition

One of the primary biological activities attributed to this compound is its ability to inhibit cholinesterases, which are enzymes responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic neurotransmission and may have therapeutic implications in conditions like Alzheimer's disease.

Key Findings:

  • In vitro studies have shown that the compound exhibits significant inhibition against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
  • The IC50 values for AChE inhibition are comparable to or better than those of established inhibitors like tacrine .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural modifications. Research indicates that:

  • The presence of the fluorobenzenesulfonyl group is essential for binding affinity and selectivity towards cholinesterases.
  • Modifications in the methoxyphenoxy segment can alter potency and selectivity.

Case Studies

Several studies have evaluated the biological activity of similar compounds derived from tetrahydroquinoline frameworks:

  • Study on Tetrahydroacridine Derivatives : A series of derivatives were synthesized and tested for their cholinesterase inhibitory activity. Among them, certain analogs showed promising results with IC50 values in the low micromolar range .
  • Molecular Modeling Studies : Computational studies have demonstrated that the compound adopts favorable conformations within the active sites of cholinesterases, enhancing its inhibitory effects .

Q & A

Q. What synthetic strategies are recommended for the preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide?

  • Methodological Answer : The synthesis involves three key steps:

Core Formation : Prepare the 1,2,3,4-tetrahydroquinolin-7-amine scaffold via cyclization of substituted anilines with reducing agents (e.g., NaBH4) or via Pictet-Spengler reactions.

Sulfonylation : React the tetrahydroquinoline intermediate with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., pyridine or Et3N) to install the sulfonyl group.

Acetamide Coupling : Introduce the 2-(3-methoxyphenoxy)acetamide moiety using 2-(3-methoxyphenoxy)acetic acid activated via EDC/HOBt or via reaction with chloroacetyl chloride followed by amine coupling.
Purification typically employs silica gel chromatography, with final characterization by 1H/13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm the presence of key groups (e.g., sulfonyl, methoxy, and acetamide protons). For example, the 4-fluorobenzenesulfonyl group shows deshielded aromatic protons (δ 7.8–8.2 ppm), while the methoxy group appears as a singlet near δ 3.8 ppm.
  • Mass Spectrometry : HRMS (ESI-TOF) should match the exact mass of the molecular formula (C24H22FN2O5S, calculated 481.1234).
  • X-ray Crystallography (if crystalline): Resolve bond angles and torsion angles to confirm stereoelectronic effects, as demonstrated for analogous sulfonamide-acetamide hybrids .

Q. What preliminary assays are suitable for assessing its biological activity?

  • Methodological Answer : Prioritize RORγ/α inverse agonism assays due to structural similarities to known ROR-targeting compounds (e.g., SR1001, IC50 ~1–3 μM for RORα/γ). Use:
  • Reporter Gene Assays : Transfect HEK293T cells with ROR response elements linked to luciferase. Measure IC50 via dose-dependent inhibition of constitutive ROR activity.
  • Competitive Binding Studies : Employ fluorescence polarization assays with fluorescently labeled ROR ligands (e.g., 25-hydroxycholesterol for RORγ).
    Cross-validate with SPR (surface plasmon resonance) to determine binding kinetics .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen critical variables:
  • Factors : Reaction temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., DMAP for sulfonylation), and stoichiometry.
  • Response Variables : Yield, purity (HPLC), and reaction time.
    Use a central composite design to model interactions and identify optimal conditions. For example, highlights flow chemistry for precise control of exothermic steps (e.g., sulfonylation), reducing side reactions .

Q. What strategies determine selectivity for RORγ versus RORα subtypes?

  • Methodological Answer : Perform subtype-specific profiling :

Crystallography : Co-crystallize the compound with RORγ-LBD (ligand-binding domain) to identify key interactions (e.g., fluorosulfonyl with Arg367). Compare to RORα structures.

Mutagenesis Studies : Engineer RORα/γ chimeras to pinpoint residues governing selectivity. For instance, SR1555 (IC50 1.5 μM for RORγ) exploits hydrophobic interactions absent in RORα .

Cellular Context : Test in RORγ-dependent cell lines (e.g., Th17 cells) vs. RORα-dependent models (e.g., hepatic stellate cells) .

Q. How can structure-activity relationships (SAR) guide the optimization of potency?

  • Methodological Answer : Focus on modifying:
  • Sulfonyl Group : Replace 4-fluoro with bulkier substituents (e.g., 2,4-difluoro, as in ’s Compound 7) to enhance RORγ affinity.
  • Acetamide Linker : Introduce methyl groups to restrict rotation and improve binding entropy.
  • Methoxy Position : Test para vs. meta substitution on the phenoxy moiety; shows 3-methoxy in SR3335 improves RORα activity (IC50 480 nM).
    Validate via free-energy perturbation (FEP) simulations to predict ΔΔG changes .

Q. How should researchers resolve contradictions in reported IC50 values for structurally analogous compounds?

  • Methodological Answer : Address discrepancies by:

Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO), reporter constructs, and ligand concentrations.

Compound Purity : Verify >95% purity via HPLC and exclude solvates (e.g., hydrate forms) via TGA/DSC.

Orthogonal Assays : Compare results from luciferase assays with SPR or ITC (isothermal titration calorimetry). For example, ’s use of NMR to confirm structural integrity can rule out degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.